Latanoprost trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Latanoprost is a medication used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It is a prostanoid selective FP receptor agonist . It is applied as eye drops to the eyes . Common side effects include blurry vision, redness of the eye, itchiness, and darkening of the iris .

Synthesis Analysis

The enantioselective total synthesis of latanoprost has been accomplished with excellent diastereo- and enantioselectivities in a pot-economical manner using six reaction vessels . An enantioselective Krische allylation was conducted in the first pot .

Molecular Structure Analysis

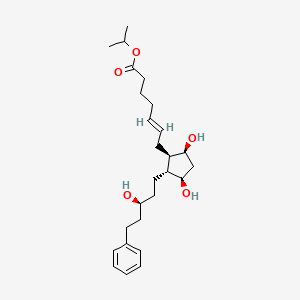

Trans Latanoprost contains total 72 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group .

Chemical Reactions Analysis

In the synthesis process, several reactions were involved. In the second pot, olefin metathesis, silyl protection, and hydrogenolysis proceeded efficiently. In the third pot, an organocatalyst-mediated Michael reaction proceeded with excellent diastereoselectivity .

Physical And Chemical Properties Analysis

Latanoprost is a synthetic derivative of the natural prostaglandin PGF2α . It is a prodrug of active acid metabolite .

Aplicaciones Científicas De Investigación

Control de la Hipertensión Ocular

El Latanoprost es uno de los compuestos hipotensores oculares más potentes y es la terapia de primera línea actual en el glaucoma {svg_1}. Sin embargo, la instilación diaria requerida para la eficacia y los efectos secundarios indeseables son causas importantes de fracaso de la adherencia al tratamiento y persistencia en la terapia del glaucoma {svg_2}.

Sistema de Liberación Sostenida

Se ha desarrollado un hidrogel termosensible de quitosano/gelatina/glicerolfosfato (C/G/GP) inyectable como un sistema de liberación sostenida de latanoprost para el tratamiento del glaucoma {svg_3}. El hidrogel C/G/GP cargado con latanoprost puede gelificar en 1 min a 37 °C {svg_4}. Los resultados muestran una liberación sostenida de latanoprost desde el hidrogel C/G/GP in vitro e in vivo {svg_5}.

Biocompatibilidad

El hidrogel C/G/GP cargado con latanoprost mostró buena biocompatibilidad in vitro e in vivo {svg_6}. Se estableció un modelo de conejo de glaucoma mediante inyección intravítrea de acetonido de triamcinolona {svg_7}.

Tratamiento del Glaucoma

Un estudio evaluó si un latanoprost sin conservantes (PFL) es tan eficaz como el latanoprost con conservantes (PCL) para reducir la presión ocular y si el PFL es mejor tolerado en pacientes con glaucoma {svg_8}. Los resultados indicaron que el PFL era tan eficaz como el PCL para reducir la presión ocular {svg_9}.

Reducción de Efectos Secundarios

Los resultados también indicaron que el PFL era mucho mejor para reducir los efectos secundarios relacionados con el PCL {svg_10}. Después de cambiar a PFL, hubo el doble de mejora en la puntuación compuesta de la enfermedad de la superficie ocular (OSD) {svg_11}. El PFL fue dos veces más eficaz para reducir la hiperemia ocular y otros signos oculares {svg_12}.

Nanosheet Biodegradable Cargada con Latanoprost

Se preparó una nanosheet biodegradable cargada con latanoprost (LBNS) porque el latanoprost es un fármaco oftálmico antiglaucoma muy popular {svg_13}. Se investigaron la magnitud y la duración de la reducción de la presión intraocular (PIO), y la seguridad de la LBNS {svg_14}.

Estos hallazgos sugieren que el latanoprost tiene características que pueden mejorar el cumplimiento del paciente, lo que podría mejorar la eficacia de la reducción de la PIO a largo plazo {svg_15}.

Mecanismo De Acción

Mode of Action

Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .

Biochemical Pathways

The action of Trans Latanoprost affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .

Pharmacokinetics

Trans Latanoprost is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .

Result of Action

The molecular and cellular effects of Trans Latanoprost’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, Trans Latanoprost may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .

Action Environment

The action, efficacy, and stability of Trans Latanoprost can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of Trans Latanoprost .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Trans Latanoprost interacts with prostaglandin receptors in the dermal papilla and the outer root sheath cells . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .

Cellular Effects

Trans Latanoprost influences cell function by interacting with prostaglandin receptors . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .

Molecular Mechanism

Trans Latanoprost acts as a selective F prostanoid (FP) receptor agonist . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure . Trans Latanoprost reduces both the diurnal and nocturnal intraocular pressure and has been shown to act synergistically with other anti-glaucoma medications .

Temporal Effects in Laboratory Settings

A study aimed at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of trans Latanoprost in the eye . The study compared the use of fluorescence vs ultraviolet (UV) detectors in trans Latanoprost quantification .

Metabolic Pathways

Trans Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active trans Latanoprost acid .

Propiedades

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-QKMKSKRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?

A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].

Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?

A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

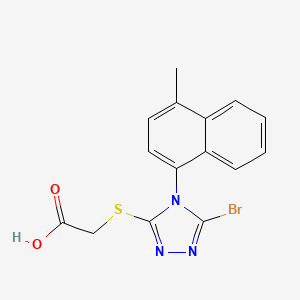

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)